
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that features a tetrazole ring, a morpholine ring, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: Starting from a suitable nitrile, the tetrazole ring can be formed using azide sources under acidic or basic conditions.
Thioether Formation: The tetrazole can be converted to a thioether by reacting with a suitable thiol.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the morpholine-substituted pyrimidine with the tetrazole-thioether intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions involving chloroacetamide intermediates and tetrazole-thiol derivatives. A representative pathway involves:
-
Step 1 : Reaction of 6-morpholinopyrimidin-4-amine with chloroacetyl chloride in DMF, catalyzed by triethylamine (Et₃N), to form N-(6-morpholinopyrimidin-4-yl)chloroacetamide .
-
Step 2 : Thiolation of the chloroacetamide intermediate with 1-methyl-1H-tetrazole-5-thiol under basic conditions (e.g., K₂CO₃ in DMF) to yield the final product .
Reaction Conditions Table
Functional Group Reactivity
-
Tetrazole-Thioether (–S–C₃N₄–) :
-
Acetamide (–NHCO–) :
-
Morpholinopyrimidine :
Oxidation of Tetrazole-Thioether
Reaction with mCPBA in dichloromethane produces sulfoxide and sulfone derivatives. The mechanism involves electrophilic sulfur oxidation:
S C N mCPBA S O C N excess mCPBA SO C N
Byproducts : Overoxidation to sulfone is minimized by controlling stoichiometry (1:1 mCPBA) .
Hydrolysis of Acetamide
Under acidic conditions (6M HCl, reflux, 6h):
NHCO → COOH+NH3
Byproducts : Partial decomposition of morpholine ring observed at prolonged reaction times (>8h) .
Stability and Degradation
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) conditions .
Key Challenges and Research Gaps
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.
Anticancer Properties
Investigations into the cytotoxic effects of this compound reveal selective activity against certain cancer cell lines. For example, compounds with similar structural motifs have shown significant growth inhibition in human cancer cells while sparing normal cells. This selective cytotoxicity makes it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative diseases. This inhibition could be leveraged for therapeutic strategies in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-piperidinopyrimidin-4-yl)acetamide
- 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-pyrrolidinopyrimidin-4-yl)acetamide
Uniqueness
The presence of the morpholine ring in 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide might confer unique properties, such as increased solubility or specific binding affinity to certain biological targets, compared to similar compounds with different ring structures.
Biologische Aktivität
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring and the morpholinopyrimidine moiety suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁N₅OS
- Molecular Weight : 229.28 g/mol
- CAS Number : 1226439-46-8
The biological activity of this compound can be attributed to its structural features:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, tetrazoles are often involved in enzyme inhibition and receptor binding.
- Morpholinopyrimidine Group : This moiety is associated with various biological activities, including inhibition of protein kinases and other enzymes.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar tetrazole derivatives, which can provide insights into the potential effects of this compound.
Anticholinesterase Activity
A study focused on tetrazole derivatives demonstrated that compounds containing the tetrazole ring showed varying degrees of acetylcholinesterase (AChE) inhibition. For instance, certain derivatives exhibited inhibition percentages ranging from 14% to 29% at specific concentrations, indicating potential neuroprotective effects relevant to conditions like Alzheimer's disease .
Compound | Inhibition Percentage (1 mM) | Inhibition Percentage (0.1 mM) |
---|---|---|
Compound 2 | 29.56% | 24.38% |
Compound 3 | 24.38% | 12.96% |
Compound 5 | 17.71% | 4.69% |
Protein Tyrosine Phosphatase Inhibition
Another study highlighted the synthesis and evaluation of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). One derivative showed an IC50 value of 4.48 µM, indicating significant inhibitory activity which could be beneficial in managing diabetes through enhanced insulin signaling .
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O2S/c1-19-12(16-17-18-19)23-7-11(21)15-9-6-10(14-8-13-9)20-2-4-22-5-3-20/h6,8H,2-5,7H2,1H3,(H,13,14,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQNUYYBVYMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.